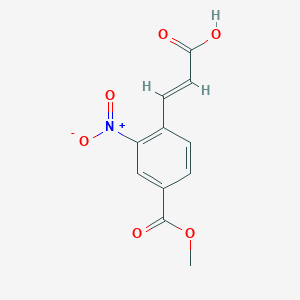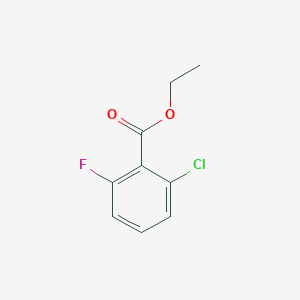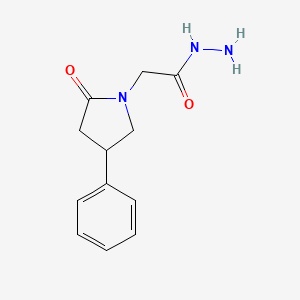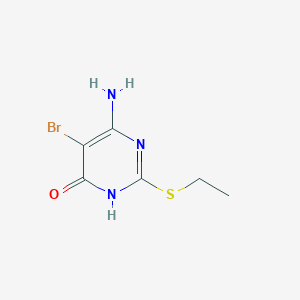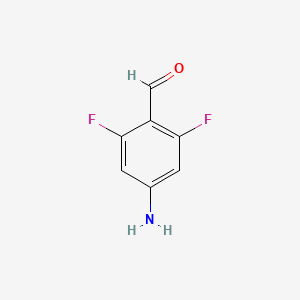
GABAB receptor antagonist 1
Übersicht
Beschreibung
GABAB receptor antagonist 1, also known as compound 14, is a selective and negative allosteric modulator of GABAB (γ-Aminobutyric acid) receptors . It decreases GABA-induced IP3 (inositol trisphosphate) production with an IC50 of 37.9 μM .
Molecular Structure Analysis
The GABAB receptor is a mandatory heterodimer of the GABAB1 and GABAB2 subunits, each composed of an extracellular Venus Flytrap domain (VFT) and a transmembrane domain of seven α-helices . The antagonist likely interacts with these structures to exert its effects, but specific details about the interaction of GABAB receptor antagonist 1 with these structures are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Role in Depression and Reward Mechanisms
The metabotropic gamma-aminobutyric acid B (GABAB) receptor plays a significant role in depression and reward mechanisms. Antidepressants enhance GABAB receptor expression and function, while GABAB receptor antagonists generally exhibit antidepressant-like properties. Differential influence of GABAB1 isoforms in depression-related behavior and neurobiology, including the anhedonic effects of social stress, is a key area of research. These findings suggest the potential of GABAB receptor antagonists in treating major depressive disorder and withdrawal from drugs of abuse, particularly focusing on the anhedonic symptoms (Jacobson et al., 2018).
Enhancement of Cognitive Functions
GABAB receptor antagonists have been observed to enhance cognitive functions across various animal models. Studies utilizing CGP 35348, CGP 55845, and other GABAB receptor antagonists demonstrate improved performance in spatial learning and memory tasks, as well as in passive and active avoidance tests. This suggests a significant role for GABAB receptor antagonists in potentially treating conditions with compromised neuronal functioning, such as mild cognitive impairment (Iqbal & Gillani, 2016).
Efficacy in Treating Depression
The potential utility of GABAB antagonists in depression has been supported by various studies, including clinical experience with the GABAB agonist baclofen, rodent models of depression, and some human subject data. Development of new selective and brain-penetrant GABAB antagonists is critical for definitive testing in depression (Alexander, 2017).
Alleviation of Depression-Like Behavior in Stress Models
GABAB receptor antagonists have been shown to alleviate depression-like behavior in chronic unpredictable stress models. This effect is partially mediated through TREK-1, a potassium channel involved in GABAB receptor signaling. The findings highlight the therapeutic potential of GABAB receptor antagonists in clinical depression therapy (Li et al., 2021).
Potential in Treating Substance Use Disorders
GABAB receptor antagonists, particularly positive allosteric modulators (PAMs), have shown promise in treating substance use disorders. Preclinical evidence supports their role in reducing dependencies on substances like cocaine, nicotine, and alcohol. GABAB PAMs have similar effects to baclofen but with a potentially superior side-effect profile, making them a promising area of research for addiction treatment (Filip et al., 2015).
Therapeutic Potential in Mood and Anxiety Disorders
Clinical and preclinical evidence strongly suggests the therapeutic candidacy of GABAB receptors for treating depression and anxiety disorders. Despite the potential side-effects of agonists, the discovery of novel allosteric modulators and a deeper understanding of specific GABAB receptor-associated proteins may pave the way for new therapeutics in mood and anxiety disorder treatment (Felice et al., 2020).
Safety And Hazards
While specific safety and hazard information for GABAB receptor antagonist 1 is not available, it’s worth noting that modulation of GABAB receptors can have significant effects on the central nervous system. For instance, Lioresal® (Baclofen), an FDA-approved drug that selectively targets GABAB receptors, has side effects such as sedation, muscle weakness, fatigue, cognitive deficits, seizures, tolerance, and potential for abuse .
Zukünftige Richtungen
Future research should aim to develop highly selective GABAB receptor compounds for treating neuropsychiatric disorders and their symptomatology . As our understanding of GABAB receptor structure and function evolves, we may see the development of new compounds targeting these receptors, potentially offering more effective treatments with fewer side effects .
Eigenschaften
IUPAC Name |
(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQDGAUDNMVMCD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GABAB receptor antagonist 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



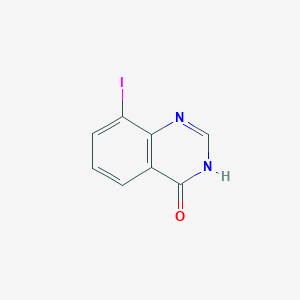

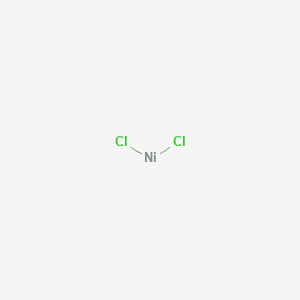

![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)

